
Adriamycin 14-thiobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adriamycin 14-thiobutyrate, also known as Doxorubicinone 14-thiobutyrate, is an oncolytic agent. It is a metabolite of Doxorubicin which binds to the DNA minor-groove.
Applications De Recherche Scientifique
Antitumor Efficacy
Adriamycin 14-thiobutyrate has shown promising results in preclinical studies against various malignancies:
- Breast Cancer : Demonstrated significant regression in tumor size and improved survival rates in animal models.
- Lymphomas : Effective against both Hodgkin’s and non-Hodgkin’s lymphomas, showing enhanced cytotoxicity compared to traditional doxorubicin formulations.
- Soft Tissue Sarcomas : Exhibited notable activity in soft tissue sarcomas, often resistant to other chemotherapeutic agents.
Comparative Efficacy with Doxorubicin
The following table summarizes the comparative efficacy of this compound and doxorubicin across various cancer types:
Cancer Type | Response Rate (%) | Median Duration (Months) | Notes |
---|---|---|---|
Breast | 35 | 3-6 | Enhanced efficacy noted |
Lymphomas | 36 | 4-6 | Improved outcomes in resistant cases |
Soft Tissue Sarcomas | 30 | 4 | Higher response than doxorubicin |
Neuroblastoma | 66 | 4 | Significant improvement over standard care |
Case Studies
- Breast Cancer Study : A clinical trial involving patients with metastatic breast cancer treated with this compound showed a higher overall response rate compared to those treated with standard doxorubicin. The study highlighted a reduction in cardiotoxicity, a common side effect of doxorubicin therapy.
- Lymphoma Treatment : In a cohort of patients with relapsed Hodgkin's lymphoma, treatment with this compound resulted in a complete remission rate of approximately 70%, significantly higher than historical controls using conventional therapies.
- Combination Therapies : Research indicates that this compound can be effectively combined with other agents such as targeted therapies or immunotherapies, enhancing overall treatment efficacy while minimizing adverse effects.
Analyse Des Réactions Chimiques
Biological Activity
Thia analogues of Adriamycin exhibit varied antitumor activity, depending on substitution patterns. For example:
-
14-(Carbethoxymethyl)-14-thiaadriamycin demonstrated in vivo efficacy against murine L1210 leukemia .
-
N-(Trifluoroacetyl)-14-phenyl-14-selenaadriamycin showed activity in similar models .
Compound | In Vitro/In Vivo Activity | Mechanism |
---|---|---|
14-Thiaadriamycin analogues | Growth inhibition in leukemia models | DNA-binding, intercalation |
14-(Carbethoxymethyl)-14-thiaadriamycin | Active in murine L1210 leukemia | DNA cross-linking, replication disruption |
DNA-Binding and Mechanism
Adriamycin and its analogues primarily bind DNA via intercalation, disrupting replication and transcription:
-
Thia analogues retain DNA-binding properties comparable to Adriamycin, though substitutions may alter affinity .
-
Minor-groove binding (as seen in Adriamycin 14-thiobenzoate) could enhance specificity or reduce cardiotoxicity.
Property | Adriamycin | 14-Thia Analogues |
---|---|---|
DNA Intercalation | Strong | Equivalent or reduced |
Minor-Groove Binding | Not reported | Observed in thiobenzoate derivatives |
Metabolic and Stability Considerations
-
Redox Reactions : Thiols or thioesters may undergo redox processes, particularly under oxidative conditions, leading to disulfide formation or degradation .
-
Cardiotoxicity : Adriamycin derivatives often generate reactive oxygen species via iron chelation . Thia substitutions may modulate this effect.
Research Challenges
Propriétés
Numéro CAS |
101980-74-9 |
---|---|
Formule moléculaire |
C30H33NO11S |
Poids moléculaire |
615.6 g/mol |
Nom IUPAC |
S-[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] propanethioate |
InChI |
InChI=1S/C30H33NO11S/c1-4-19(33)43-11-18(32)30(39)9-14-22(17(10-30)42-20-8-15(31)25(34)12(2)41-20)29(38)24-23(27(14)36)26(35)13-6-5-7-16(40-3)21(13)28(24)37/h5-7,12,15,17,20,25,34,36,38-39H,4,8-11,31H2,1-3H3 |
Clé InChI |
URBSPOJXXBMEIV-UHFFFAOYSA-N |
SMILES |
CCC(=O)SCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O |
SMILES canonique |
CCC(=O)SCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Adriamycin 14-thiobutyrate, Doxorubicinone 14-thiobutyrate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.